Methyl 2-chloroquinoline-6-carboxylate
Overview
Description
“Methyl 2-chloroquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 221.64 g/mol, a density of 1.330±0.06 g/cm3, and a boiling point of 343.7±22.0 °C . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Antibacterial Activity
Methyl 2-chloroquinoline-6-carboxylate derivatives have been explored for their antibacterial properties. Studies like Balaji et al. (2013) demonstrated the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, exhibiting moderate antibacterial activity against various bacterial strains (Balaji et al., 2013). Similarly, Tabassum et al. (2014) synthesized a series of novel 2-chloroquinolin-3-yl ester derivatives, with some showing significant antibacterial activity (Tabassum et al., 2014).
Antioxidant and Anti-Diabetic Potential
Murugavel et al. (2017) explored the antioxidant activity of novel chloroquinoline derivatives, suggesting their potential in reducing high glucose levels and acting as anti-diabetic agents (Murugavel et al., 2017).
Anticancer Research
Compounds like this compound have been investigated for their potential in cancer treatment. For instance, Mphahlele et al. (2014) studied the cytotoxicity of novel thieno[3,2-c]quinoline derivatives against human breast cancer cells (Mphahlele et al., 2014). Another study by Karthikeyan et al. (2019) synthesized novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, showing promising anticancer efficacy in ovarian cancer in vitro (Karthikeyan et al., 2019).
Synthesis and Structural Studies
The synthesis and structural elucidation of derivatives of this compound have been a significant area of research. For example, Nithyadevi and Rajendran (2006) focused on the synthesis of benzo[b][1,8]naphthyridine-3-carboxylic methyl esters, contributing to the knowledge of chemical reactions and structures of quinoline derivatives (Nithyadevi & Rajendran, 2006).
Antifungal Properties
Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, which showed potential antifungal activity against various fungal strains (Kumar et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-chloroquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBEKSUNCCLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718831 | |
Record name | Methyl 2-chloroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849807-09-6 | |
Record name | Methyl 2-chloroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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